2-Amino-6-methoxy-3-propylbenzo[d]thiazol-3-ium iodide
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Description
2-Amino-6-methoxybenzothiazole is a heterocyclic amine featuring a thiazole core . It is a small and simple benzothiazole nucleus present in compounds involved in research aimed at evaluating new products that possess interesting biological activities . It is available in a crystalline powder form .
Synthesis Analysis
Benzothiazole derivatives have been synthesized by simple condensation of benzothiazole with chloroethylacetate and further treated with hydrazine hydrate to obtain hydrazino benzothiazole .Molecular Structure Analysis
The molecular formula of 2-Amino-6-methoxybenzothiazole is C8H8N2OS . Its molecular weight is 180.23 g/mol . The IUPAC name is 6-methoxy-1,3-benzothiazol-2-amine .Chemical Reactions Analysis
2-Amino-6-methoxybenzothiazole undergoes Sandmeyer reaction on heating with isoamyl nitrite and CuBr2 to yield 2-bromo-6-methoxybenzothiazole .Physical and Chemical Properties Analysis
2-Amino-6-methoxybenzothiazole is a beige to white or gray-lilac crystalline powder . It has a melting point range of 162°C to 169°C .Safety and Hazards
Properties
IUPAC Name |
6-methoxy-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.HI/c1-3-6-13-9-5-4-8(14-2)7-10(9)15-11(13)12;/h4-5,7,12H,3,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSYLUJRBOLQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=C(SC2=C1C=CC(=C2)OC)N.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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